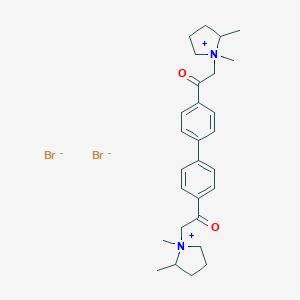
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as ‘BisQ’. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of ‘BisQ’ is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It has been found to bind to the hydrophobic regions of proteins and membranes, leading to changes in their conformation and function. ‘BisQ’ has also been found to be useful in studying the interactions between proteins and nucleic acids.
Biochemische Und Physiologische Effekte
‘BisQ’ has been found to have unique biochemical and physiological effects. It has been shown to induce changes in the conformation of proteins and membranes, leading to alterations in their function. ‘BisQ’ has also been found to have a significant effect on the fluidity and permeability of biological membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘BisQ’ in lab experiments include its high selectivity and sensitivity, its ability to penetrate biological membranes, and its fluorescence properties. However, one limitation of using ‘BisQ’ is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions is required to minimize the toxic effects of ‘BisQ’.
Zukünftige Richtungen
There are numerous future directions for the use of ‘BisQ’ in scientific research. One potential area of research is the development of new fluorescent probes based on the ‘BisQ’ scaffold. Another area of research is the investigation of the interaction between ‘BisQ’ and various biological molecules using advanced spectroscopic techniques. ‘BisQ’ can also be used to study the dynamics of biological membranes in living cells using advanced imaging techniques.
Conclusion:
In conclusion, ‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ or ‘BisQ’ is a valuable tool in scientific research. Its unique biochemical and physiological effects make it a useful probe for studying the structure and function of various biological molecules. The development of new fluorescent probes based on the ‘BisQ’ scaffold and the investigation of its interaction with various biological molecules are promising future directions for research in this field.
Synthesemethoden
The synthesis of ‘BisQ’ involves the reaction of 4,4'-biphenol with 2-methylpyrrolidine in the presence of a strong acid catalyst. The resulting intermediate is then reacted with dimethyl sulfate to give the final product. This method has been optimized to provide high yields of pure ‘BisQ’.
Wissenschaftliche Forschungsanwendungen
‘BisQ’ has been extensively used in scientific research as a fluorescent probe. It has been found to be useful in studying the structure and function of various biological molecules such as proteins, nucleic acids, and lipids. ‘BisQ’ has also been used to study the dynamics of biological membranes and to investigate the cellular uptake of various compounds.
Eigenschaften
CAS-Nummer |
123489-62-3 |
|---|---|
Produktname |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Molekularformel |
C28H38Br2N2O2 |
Molekulargewicht |
594.4 g/mol |
IUPAC-Name |
2-(1,2-dimethylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1,2-dimethylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O2.2BrH/c1-21-7-5-17-29(21,3)19-27(31)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28(32)20-30(4)18-6-8-22(30)2;;/h9-16,21-22H,5-8,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GAEDBMWCVYSYET-UHFFFAOYSA-L |
SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
Kanonische SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
Synonyme |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
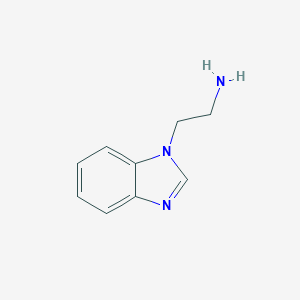
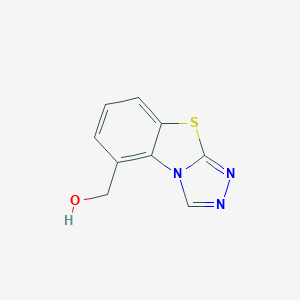
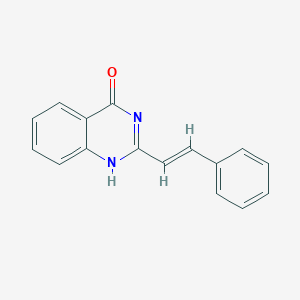

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
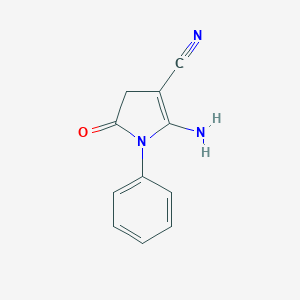
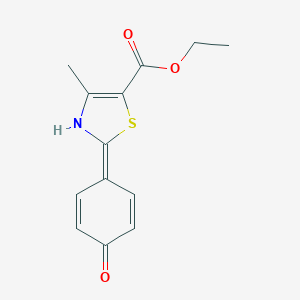
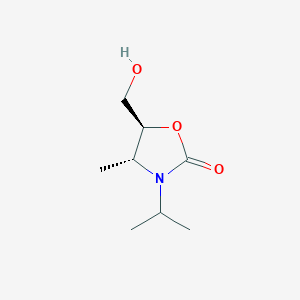
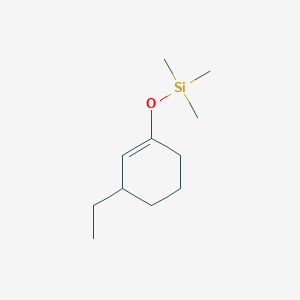
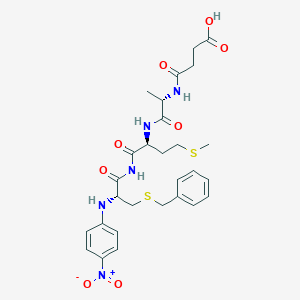
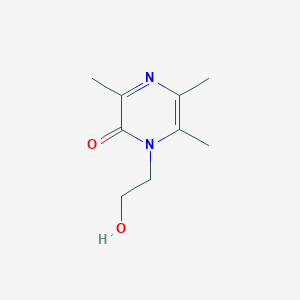
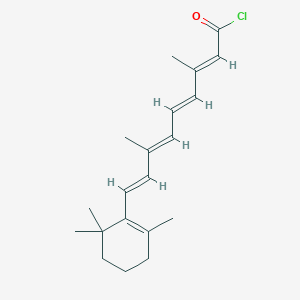
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)